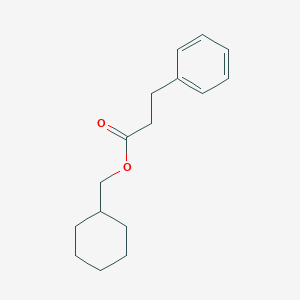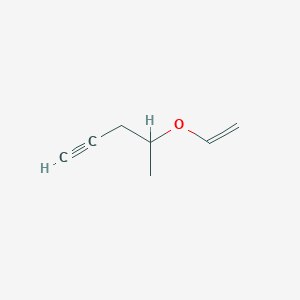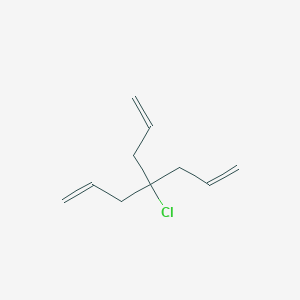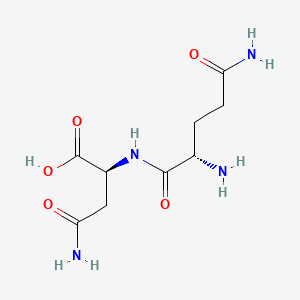
1-Oxo-1lambda~5~-pyridine-2,6-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxo-1lambda~5~-pyridine-2,6-dicarbaldehyde, also known as 2,6-pyridinedicarboxaldehyde, is a chemical compound with the molecular formula C7H5NO2. It is a derivative of pyridine, characterized by the presence of two formyl groups attached to the 2nd and 6th positions of the pyridine ring. This compound is widely used as a building block in organic synthesis due to its versatile reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Oxo-1lambda~5~-pyridine-2,6-dicarbaldehyde can be synthesized from 2,6-pyridinedicarboxylic acid through a series of reactions including acylation, esterification, reduction, and oxidation. The overall yield of this synthesis is approximately 30% .
Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and cost-effectiveness, ensuring the availability of the compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 1-Oxo-1lambda~5~-pyridine-2,6-dicarbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids.
Reduction: The formyl groups can be reduced to alcohols.
Substitution: The formyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various nucleophiles such as amines and thiols can be used under mild conditions.
Major Products:
Oxidation: 2,6-pyridinedicarboxylic acid.
Reduction: 2,6-pyridinedimethanol.
Substitution: Schiff bases and other derivatives.
Aplicaciones Científicas De Investigación
1-Oxo-1lambda~5~-pyridine-2,6-dicarbaldehyde has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Medicine: The compound and its derivatives are investigated for their therapeutic potential.
Industry: It is used in the production of functionalized resins and fluorescent probes.
Mecanismo De Acción
The mechanism of action of 1-Oxo-1lambda~5~-pyridine-2,6-dicarbaldehyde involves its reactivity with various nucleophiles and electrophiles. The formyl groups are highly reactive, allowing the compound to form Schiff bases and other derivatives. These reactions are crucial for its role in organic synthesis and the development of biologically active compounds .
Comparación Con Compuestos Similares
2,6-Pyridinedicarboxylic acid: Similar structure but with carboxylic acid groups instead of formyl groups.
2,6-Pyridinedimethanol: Similar structure but with hydroxyl groups instead of formyl groups.
2,6-Pyridinedicarboxamide: Similar structure but with amide groups instead of formyl groups.
Uniqueness: 1-Oxo-1lambda~5~-pyridine-2,6-dicarbaldehyde is unique due to its dual formyl groups, which provide versatile reactivity for various synthetic applications. This makes it a valuable intermediate in the synthesis of complex organic molecules and coordination compounds .
Propiedades
Número CAS |
18325-56-9 |
|---|---|
Fórmula molecular |
C7H5NO3 |
Peso molecular |
151.12 g/mol |
Nombre IUPAC |
1-oxidopyridin-1-ium-2,6-dicarbaldehyde |
InChI |
InChI=1S/C7H5NO3/c9-4-6-2-1-3-7(5-10)8(6)11/h1-5H |
Clave InChI |
PKILPHAKNOPPKR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=[N+](C(=C1)C=O)[O-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester](/img/structure/B14714375.png)

![[Ethoxy(methylamino)methylidene]propanedinitrile](/img/structure/B14714387.png)







